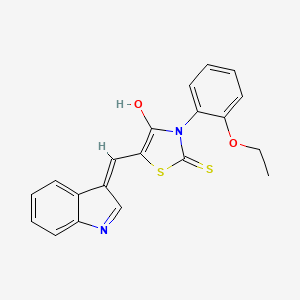

(Z)-5-((1H-indol-3-yl)methylene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

3-(2-ethoxyphenyl)-4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2S2/c1-2-24-17-10-6-5-9-16(17)22-19(23)18(26-20(22)25)11-13-12-21-15-8-4-3-7-14(13)15/h3-12,23H,2H2,1H3/b13-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHKGVBNXLHUKT-ACCUITESSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=C(SC2=S)C=C3C=NC4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1N2C(=C(SC2=S)/C=C/3\C=NC4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-5-((1H-indol-3-yl)methylene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to the thiazolidinone class and features an indole moiety. The synthesis typically involves the condensation of 2-thioxothiazolidin-4-one derivatives with indole-based aldehydes under basic conditions, often utilizing sodium hydroxide or potassium carbonate in solvents like ethanol or methanol.

Table 1: Synthetic Routes for this compound

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Indole carbaldehyde + 2-thioxothiazolidin-4-one + Base | Formation of thiazolidinone derivative |

| 2 | Heating to reflux | Completion of condensation reaction |

Antimicrobial Activity

Research indicates that compounds within the thiazolidinone family exhibit promising antimicrobial properties. For instance, derivatives have shown activity against various strains, including Staphylococcus aureus and Mycobacterium tuberculosis. Specifically, studies have demonstrated that related indole compounds can inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) as low as 0.98 µg/mL against resistant strains like MRSA .

Anticancer Properties

Thiazolidinone derivatives have been extensively studied for their anticancer potential. The compound’s structure allows it to interact with multiple biological targets, inhibiting cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest. Notably, thiazolidinones have been shown to inhibit enzymes involved in cancer progression, making them suitable candidates for further drug development .

Table 2: Summary of Anticancer Activity Studies

| Study | Compound Tested | Cell Lines | IC50 Values |

|---|---|---|---|

| Thiazolidinone Derivative | A549 (lung cancer) | 15 µM | |

| Indole-based Compound | MCF7 (breast cancer) | 20 µM |

Anti-inflammatory and Other Activities

In addition to antimicrobial and anticancer effects, this compound has been evaluated for anti-inflammatory properties. Compounds in this class have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as COX, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A study on various thiazolidinones demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound exhibited a strong effect on biofilm formation by S. aureus, which is crucial for its pathogenicity.

- Anticancer Mechanism : In vitro assays revealed that certain derivatives led to increased apoptosis in cancer cell lines, indicating their potential as chemotherapeutic agents. The mechanism involved the activation of caspases and downregulation of anti-apoptotic proteins.

Scientific Research Applications

Unfortunately, the specific compound "(Z)-5-((1H-indol-3-yl)methylene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one" is not mentioned in the provided search results. However, the search results do provide information on the applications of related compounds, specifically 2-thioxothiazolidin-4-one derivatives.

2-Thioxothiazolidin-4-one is a versatile scaffold in drug development . Research indicates that derivatives of 2-thioxothiazolidin-4-one have a variety of biological activities and potential applications:

Potential therapeutic applications:

- Enzyme inhibitors: 3-Amino-2-thioxothiazolidin-4-one derivatives can be used to prepare acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors for treating Alzheimer's disease .

- Anti-diabetic effects: Substituted 2-thioxothiazolidin-4-one derivatives have shown protective effects against diabetic cataracts by inhibiting aldose reductase. One compound, 6e, positively modulated body weight, blood glucose, and blood insulin levels in diabetic rats .

- PIM Kinase Inhibitors: 2-Thioxothiazolidin-4-one analogs can be used as potent pan-PIM kinase inhibitors. PIM kinases are involved in cancer-specific pathways, such as survival and cell cycle regulation .

- Transthyretin stabilization: 2-Thioxothiazolidin-4-one derivatives can stabilize protein transthyretin (TTR) and inhibit amyloid fibril formation .

- Anti-HIV Activity: Some synthesized compounds were tested against HIV-1 and HIV-2; however, they were found to be toxic to the host cell, which made it impossible to assess their anti-HIV activities .

Synthesis and structure analysis:

- Various methods, including molecular docking and molecular dynamics simulations, are used to investigate the chemical interactions and stability of 2-thioxothiazolidin-4-one derivatives . Spectroscopic methods like 1HNMR, 13CNMR, FTIR, and mass spectroscopy are used to elucidate the chemical structures of these compounds .

- Researchers synthesize 2-thioxothiazolidin-4-one derivatives and assess their inhibitory activities on PIM kinases . The general method for the synthesis of 2-Thioxothiazolidin-4-one analogs involves using specific reagents and techniques, such as microwave-assisted reactions and silica gel column chromatography .

Comparison with Similar Compounds

Modifications at Position 3 (Aryl Substituent)

Key Findings :

- Electron-donating groups (e.g., -OCH₂CH₃) improve membrane penetration but may reduce target affinity.

- Halogenated aryl groups (e.g., 4-fluorobenzyl) enhance binding to hydrophobic pockets in enzymes like thromboxane-A synthase .

- Polar substituents (e.g., -OH) increase aqueous solubility but may reduce bioavailability due to rapid excretion .

Modifications at Position 5 (Indole Substituent)

Key Findings :

Core Modifications (Thiazolidinone vs. Thioxothiazolidinone)

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (Z)-5-((1H-indol-3-yl)methylene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one?

- Methodology : The compound is synthesized via a condensation reaction between 3-formylindole derivatives and 2-thioxothiazolidin-4-one precursors under acidic or basic conditions. For example, analogous syntheses involve refluxing 3-formylindole with thiazolidinone derivatives in ethanol or acetic acid with sodium acetate as a catalyst (). Reaction times typically range from 2–8 hours, with yields improved by optimizing solvent polarity (e.g., ethanol vs. methanol) and base selection (e.g., sodium hydroxide vs. sodium acetate) .

Q. How is the structural integrity of the compound validated post-synthesis?

- Methodology : Characterization relies on FT-IR to confirm functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) and NMR (¹H/¹³C) to assign stereochemistry. For instance, the Z-configuration of the exocyclic double bond is confirmed by NOESY correlations between the indole proton and the thiazolidinone methylene group. X-ray crystallography may resolve ambiguities in regiochemistry or stereoisomerism .

Q. What preliminary biological assays are recommended to screen its bioactivity?

- Methodology : Initial screening includes antimicrobial testing (e.g., MIC against S. aureus and E. coli via broth dilution) and antioxidant assays (DPPH radical scavenging). These assays are performed at concentrations of 10–100 µM, with positive controls like ascorbic acid for antioxidants and ciprofloxacin for antimicrobial activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and stereoselectivity?

- Methodology : Systematic variation of solvents (polar aprotic vs. protic), catalysts (e.g., p-TsOH vs. AcOH), and temperature (reflux vs. microwave-assisted synthesis) improves yield. For example, replacing ethanol with DMF in analogous syntheses increased yields from 73% to 85% by enhancing solubility of intermediates ( ). Stereoselectivity is controlled by adjusting reaction pH: acidic conditions favor Z-isomers due to protonation-induced conformational locking .

Q. What computational approaches predict the compound’s biological targets and mechanism of action?

- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations identify potential targets like hemoglobin subunits () or enzymes (e.g., COX-2). Docking scores (< -7.0 kcal/mol) and binding pose analyses (hydrogen bonds with Arg120 or hydrophobic interactions) validate hypotheses. Pharmacophore modeling further prioritizes analogs for synthesis .

Q. How do structural modifications (e.g., substituent variations) impact antimicrobial efficacy?

- Methodology : Comparative studies on analogs reveal that electron-withdrawing groups (e.g., -Cl at the phenyl ring) enhance activity against Gram-negative bacteria, while bulky substituents (e.g., ethoxy vs. methyl) improve membrane penetration. For example, replacing 2-ethoxyphenyl with 3,5-dichlorophenyl increased MIC values by 4-fold against P. aeruginosa (). QSAR models quantify contributions of logP and Hammett constants to bioactivity .

Q. How are analytical methods (e.g., HPLC) validated for quantifying the compound in complex matrices?

- Methodology : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) achieves baseline separation. Validation parameters include linearity (R² > 0.99 for 1–100 µg/mL), LOD (0.1 µg/mL), and recovery (>95% in spiked serum samples). Mass spectrometry (LC-MS/MS) confirms identity via molecular ion [M+H]⁺ and fragmentation patterns .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodology : Discrepancies (e.g., variable IC₅₀ values in antioxidant assays) are addressed by standardizing assay protocols (e.g., DPPH concentration, incubation time) and controlling experimental variables (e.g., oxygen exposure, solvent DMSO%). Meta-analyses of published data identify trends, such as improved activity in derivatives with para-substituted aryl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.